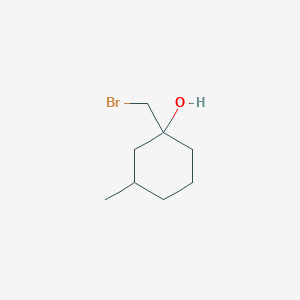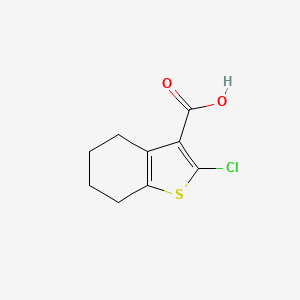![molecular formula C11H19N3 B15274289 (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound features a cyclopropylmethyl group and a trimethyl-1H-pyrazol-4-yl group attached to a central amine. It is a member of the pyrazole family, which is known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with trimethyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- 2-Methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl-1-propanamine Hydrochloride
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- (3-Methylbutan-2-yl)(trimethyl-1H-pyrazol-4-yl)methylamine
- (1,5-Dimethyl-1H-pyrazol-4-yl)methyl(propyl)amine
Uniqueness
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which include the cyclopropylmethyl group and the trimethyl-1H-pyrazol-4-yl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
1-cyclopropyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-11(9(2)14(3)13-8)7-12-6-10-4-5-10/h10,12H,4-7H2,1-3H3 |
InChIキー |
KHXUKHOXLDPUGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)CNCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15274206.png)
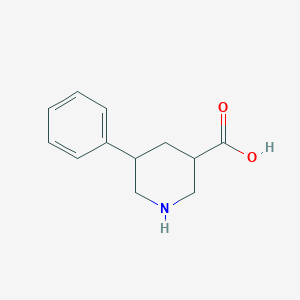



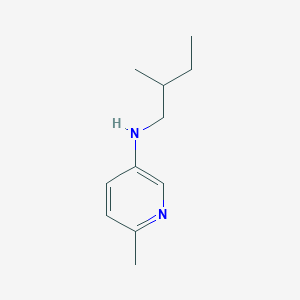
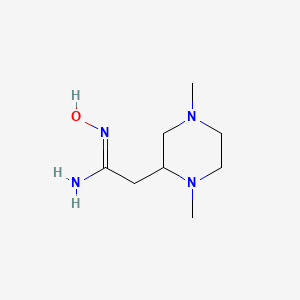
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)

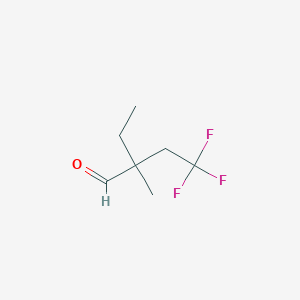

![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)
